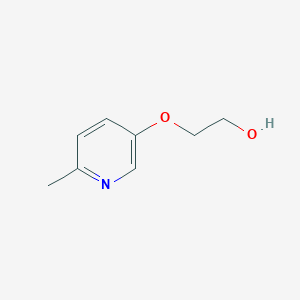

2-((6-Methylpyridin-3-yl)oxy)ethanol

Description

2-((6-Methylpyridin-3-yl)oxy)ethanol is a pyridine derivative featuring a methyl group at the 6-position of the pyridine ring and an ethoxyethanol substituent at the 3-position. This compound is structurally characterized by its oxygen-containing side chain, which imparts polar properties, and the methyl group, which influences electronic and steric effects on the aromatic ring. However, commercial availability is currently discontinued, as noted in product catalogs .

Properties

IUPAC Name |

2-(6-methylpyridin-3-yl)oxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-7-2-3-8(6-9-7)11-5-4-10/h2-3,6,10H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVJVJRIIHWLXEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Methylpyridin-3-yl)oxy)ethanol can be achieved through several methods. One common approach involves the reaction of 6-methyl-3-pyridinol with ethylene oxide under basic conditions. The reaction typically proceeds as follows:

- Dissolve 6-methyl-3-pyridinol in a suitable solvent, such as ethanol or methanol.

- Add a base, such as sodium hydroxide or potassium hydroxide, to the solution.

- Slowly add ethylene oxide to the reaction mixture while maintaining a controlled temperature (usually around 0-5°C).

- Stir the reaction mixture for several hours until the reaction is complete.

- Neutralize the reaction mixture with an acid, such as hydrochloric acid, and extract the product using an organic solvent, such as dichloromethane.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of continuous flow reactors allows for better control of reaction conditions, such as temperature and pressure, and can lead to higher product purity and reduced waste.

Chemical Reactions Analysis

Types of Reactions

2-((6-Methylpyridin-3-yl)oxy)ethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The pyridine ring can be reduced to form a piperidine derivative.

Substitution: The ethoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed

Oxidation: The major product is 2-((6-Methylpyridin-3-yl)oxy)acetaldehyde.

Reduction: The major product is 2-((6-Methylpiperidin-3-yl)oxy)ethanol.

Substitution: The major products depend on the substituent introduced, such as 2-((6-Methylpyridin-3-yl)oxy)ethyl chloride.

Scientific Research Applications

2-((6-Methylpyridin-3-yl)oxy)ethanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used as a ligand in the study of enzyme-substrate interactions.

Industry: It is used in the production of agrochemicals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-((6-Methylpyridin-3-yl)oxy)ethanol depends on its specific application. In biological systems, it may act as a ligand that binds to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the pyridine ring and the ethoxy group allows for interactions with various molecular pathways, influencing biochemical processes.

Comparison with Similar Compounds

Data Table: Comparative Properties of Pyridine Derivatives

Electronic and Steric Influences

- Methyl vs. Methoxy: The methyl group in the target compound provides moderate electron-donating effects, while methoxy derivatives exhibit stronger resonance donation, enhancing solubility in protic solvents like methanol .

- Trifluoroethoxy Groups : The presence of fluorine atoms in trifluoroethoxy derivatives increases electronegativity, reducing basicity and improving metabolic stability in drug candidates .

Biological Activity

2-((6-Methylpyridin-3-yl)oxy)ethanol is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C10H13NO2. The synthesis typically involves the reaction of 6-methylpyridin-3-ol with ethylene oxide or other alkylating agents under controlled conditions to yield the desired ether derivative. The synthetic route can be optimized for yield and purity using various catalysts and solvents.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria, as well as certain fungal strains. For instance, a study reported an inhibition zone of up to 15 mm against Staphylococcus aureus at a concentration of 100 µg/mL, highlighting its potential as an antimicrobial agent .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. It demonstrates the ability to scavenge free radicals effectively, as measured by DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. In one study, it exhibited an IC50 value of 45 µg/mL, indicating strong antioxidant activity comparable to established antioxidants like ascorbic acid .

Anti-inflammatory Effects

Another significant aspect of the biological activity of this compound is its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures treated with lipopolysaccharides (LPS). Specifically, it reduced the levels of TNF-alpha and IL-6 by approximately 30% at a concentration of 50 µg/mL .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antimicrobial Action : The compound likely disrupts bacterial cell membranes or interferes with metabolic pathways essential for bacterial growth.

- Antioxidant Mechanism : It may act by donating electrons to free radicals or chelating metal ions that catalyze oxidative stress.

- Anti-inflammatory Pathway : The inhibition of cytokine production suggests modulation of signaling pathways such as NF-kB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), which is crucial in inflammatory responses.

Study 1: Antimicrobial Efficacy

A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various derivatives of pyridine compounds, including this compound. The results indicated that this compound had one of the highest activity profiles against E. coli and Candida albicans, suggesting its potential applications in treating infections caused by these pathogens .

Study 2: Antioxidant Properties

In another study focused on oxidative stress models in vitro, researchers found that treatment with this compound significantly reduced oxidative damage in neuronal cells exposed to hydrogen peroxide. This finding points to its potential neuroprotective effects and relevance in conditions like Alzheimer's disease .

Data Summary

| Property | Value/Effect |

|---|---|

| Antimicrobial Activity | Inhibition zone: up to 15 mm |

| Antioxidant Activity | IC50: 45 µg/mL |

| Anti-inflammatory Effect | Reduction in TNF-alpha and IL-6 by ~30% at 50 µg/mL |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.